molecular formula C4H7N3 B3425673 N-Methyl-1H-pyrazol-3-amine CAS No. 446866-62-2

N-Methyl-1H-pyrazol-3-amine

Cat. No. B3425673
CAS RN: 446866-62-2
M. Wt: 97.12 g/mol
InChI Key: UFYFLBNWAMCOML-UHFFFAOYSA-N
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Description

“N-Methyl-1H-pyrazol-3-amine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is slightly soluble in water .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H7N3 . Detailed structural analysis would require more specific data or computational modeling.


Chemical Reactions Analysis

Pyrazole-based compounds have shown catalytic properties in the oxidation reaction of catechol to o-quinone . More specific chemical reactions involving “this compound” would require further investigation.


Physical And Chemical Properties Analysis

“this compound” is a clear liquid that can range in color from colorless to yellow or pale orange to red . It has a boiling point of 93°C, a density of 1.12g/ml, and a refractive index of 1.5420-1.5460 . It is slightly soluble in water and is air sensitive .

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Researchers have synthesized various pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid, and ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate, to explore their biological activities against breast cancer and microbial infections. These compounds were characterized using several spectroscopic techniques and single crystal X-ray crystallography, revealing insights into their geometric and electronic structures (Titi et al., 2020).

Domino Reactions for Synthesis of Pyrazolo[3,4-b]pyridines

Another study focused on the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines through domino reactions involving N-methyl-1-(methylthio)-2-nitroprop-1-en-1-amine, aromatic aldehydes, and 3-methyl-1-aryl-1H-pyrazol-5-amines. This process, catalyzed by l-proline, resulted in highly functionalized compounds with potential pharmaceutical applications (Gunasekaran, Prasanna, & Perumal, 2014).

Exploration of Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles

Further research explored the reaction of 1H-pyrazol-5-amines with Appel salt, leading to the formation of compounds like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles. Adjusting the pH of the reaction medium could modify the product ratios, demonstrating the versatility of N-Methyl-1H-pyrazol-3-amine derivatives in synthesizing diverse heterocyclic compounds (Koyioni et al., 2014).

Novel Nanomagnetic Catalyst Application

A novel application involved the use of a nanomagnetic catalyst with Cl[DABCO-NO2]C(NO2)3 tags for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This innovative approach underscores the role of this compound in developing efficient, recyclable catalysts for organic synthesis, highlighting the compound's importance in green chemistry (Afsar et al., 2018).

Corrosion Inhibition

This compound derivatives have also been explored for their corrosion inhibition properties. Compounds synthesized from this amine have shown significant efficiency in inhibiting corrosion of pure iron in acidic media, demonstrating the compound's potential in materials science and engineering (Chetouani et al., 2005).

Safety and Hazards

“N-Methyl-1H-pyrazol-3-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

While specific future directions for “N-Methyl-1H-pyrazol-3-amine” were not found, pyrazole-based compounds have been studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds . Further developments in catalytic processes relating to catecholase activity have also been suggested .

properties

IUPAC Name

N-methyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-5-4-2-3-6-7-4/h2-3H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYFLBNWAMCOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624064
Record name N-Methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1037364-03-6, 446866-62-2
Record name N-Methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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